3-tert-Butyl-2-hydroxybenzaldehyde chemical properties
3-tert-Butyl-2-hydroxybenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-tert-Butyl-2-hydroxybenzaldehyde
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-tert-Butyl-2-hydroxybenzaldehyde (CAS No. 24623-65-2). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
3-tert-Butyl-2-hydroxybenzaldehyde, also known as 3-tert-Butylsalicylaldehyde, is an organic compound characterized by a benzaldehyde (B42025) structure substituted with a hydroxyl group at position 2 and a bulky tert-butyl group at position 3.[1][2] This specific arrangement of functional groups, particularly the ortho-hydroxyl and aldehyde groups, allows for intramolecular hydrogen bonding, which influences its chemical behavior and stability.[1][2] The presence of the sterically demanding tert-butyl group impacts its steric and electronic properties, often leading to enhanced selectivity in reactions.[2]
Table 1: Physical and Chemical Properties of 3-tert-Butyl-2-hydroxybenzaldehyde
| Property | Value | Source(s) |
| IUPAC Name | 3-tert-butyl-2-hydroxybenzaldehyde | [3] |
| Synonyms | 3-tert-Butylsalicylaldehyde | [4] |
| CAS Number | 24623-65-2 | [3] |
| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | Light yellow liquid/oil | [5] |
| Boiling Point | 78-79 °C at 1 mmHg | [5] |
| Density | 1.041 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.544 | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| InChI | 1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 | [3] |
| InChIKey | ROILLNJICXGZQQ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(C)c1cccc(C=O)c1O | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-tert-Butyl-2-hydroxybenzaldehyde.
Table 2: Spectroscopic Data for 3-tert-Butyl-2-hydroxybenzaldehyde
| Technique | Data | Source(s) |
| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 1.44 (s, 9H, 3xCH₃), 6.97 (t, J=7.5 Hz, 1H, HAr), 7.41 (dd, J=1.5 Hz, J=7.5 Hz, 1H, HAr), 7.54 (dd, J=1.2 Hz, J=7.5 Hz, 1H, HAr), 9.88 (s, 1H, CHO), 11.82 (s, 1H, OH) | [5][6] |
| FTIR Spectroscopy | Spectra available. Data is typically collected on instruments like the Bruker Tensor 27 FT-IR using Neat or ATR-Neat techniques. | [3] |
| Raman Spectroscopy | Spectra available. Data is typically collected on instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [3] |
Synthesis and Reactivity
Synthesis
3-tert-Butyl-2-hydroxybenzaldehyde can be synthesized from 2-tert-butylphenol (B146161). A common method is the formylation of 2-tert-butylphenol using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534).[2][5][6] This reaction typically proceeds under reflux in a solvent such as tetrahydrofuran (B95107) (THF).[5][6]
Caption: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde.
Reactivity and Applications
3-tert-Butyl-2-hydroxybenzaldehyde is a versatile intermediate in organic synthesis.[1][6] Its unique structure makes it a valuable precursor for a variety of more complex molecules.[1]
-
Ligand Synthesis: A primary application is in the synthesis of specialized ligands, particularly Schiff bases.[1][2] It readily condenses with primary amines, such as diamines, to form salen-type ligands. These ligands are widely used in coordination chemistry to form stable complexes with various transition metals.[1]
Caption: General formation of a Salen-type Schiff Base.
-
Catalysis: The metal complexes derived from these Schiff base ligands are effective catalysts for a wide range of organic transformations, including important asymmetric syntheses.[1] The demand for enantioselective synthesis in the pharmaceutical industry makes these catalysts highly valuable.[1]
-
Pharmaceutical Intermediates: The compound serves as a key pharmaceutical intermediate.[1][6] Derivatives synthesized from this aldehyde have demonstrated potential biological activities, including promising antibacterial properties.[1] Its structure is a valuable scaffold in drug discovery and development.[1]
-
Material Science: It also finds use in material science, particularly as a component in polymer stabilizers.[1] Its derivatives can help protect polymers from degradation caused by heat and light, thereby extending the material's lifespan.[1]
Experimental Protocols
Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde[6][7]
This protocol is based on the Duff reaction modification.
Materials and Equipment:
-
2-tert-Butylphenol
-
Magnesium chloride (anhydrous)
-
Paraformaldehyde
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Caption: Workflow for the synthesis of the title compound.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-tert-butylphenol (4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol) in anhydrous THF (120 mL).
-
Stir the suspension at room temperature.
-
Add triethylamine (8.35 mL, 60 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain with continuous stirring for 3 hours. An orange-colored suspension will form.
-
After cooling to room temperature, the reaction is quenched.
-
The crude product is extracted with ethyl acetate (3 x 50 mL). If a persistent emulsion forms, a small amount of dilute HCl may be added to break it.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting product is a light yellow oil, which typically does not require further purification. The yield is approximately 90%. Note: The product may darken to a green color upon storage.
Safety and Handling
3-tert-Butyl-2-hydroxybenzaldehyde is classified as a hazardous substance and requires careful handling.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [3] |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [3] |
| Hazard Statements (H-Codes) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| Precautionary Statements (P-Codes) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask (US) or equivalent. | |
| Storage | Store in a cool, dry, well-ventilated area. | [5] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE | 24623-65-2 [chemicalbook.com]
- 6. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
